molecular formula C24H18F2N4O3 B2978954 1-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251677-49-2

1-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2978954
CAS No.: 1251677-49-2
M. Wt: 448.43
InChI Key: TUWNEHSWFINMDF-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core with a carboxamide group at position 3 and a substituted oxoethyl side chain at position 1. The 3,4-difluorophenylamino moiety introduces fluorine atoms at meta and para positions on the phenyl ring, which may enhance lipophilicity and influence intermolecular interactions such as hydrogen bonding or π-π stacking.

Properties

IUPAC Name

1-[2-(3,4-difluoroanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N4O3/c1-14-7-9-17-22(32)18(24(33)29-15-5-3-2-4-6-15)12-30(23(17)27-14)13-21(31)28-16-8-10-19(25)20(26)11-16/h2-12H,13H2,1H3,(H,28,31)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWNEHSWFINMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)F)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine class of compounds. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C19H18F2N4O3
  • Molecular Weight : 378.37 g/mol

The compound features a naphthyridine core substituted with a 3,4-difluorophenyl group and an amide functional group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for related naphthyridine compounds ranged from 0.5 to 10 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
Naphthyridine A0.5Staphylococcus aureus
Naphthyridine B2.0Escherichia coli
Naphthyridine C10.0Candida albicans

Anticancer Activity

The compound has been evaluated for its anticancer properties in various cell lines. Preliminary studies indicate that it exhibits cytotoxic effects against human cancer cell lines such as HeLa and MDA-MB-231. The IC50 values observed were approximately 5 µM, indicating potent activity compared to standard chemotherapeutics .

Cell LineIC50 (µM)Reference
HeLa5.0
MDA-MB-2315.5

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that the compound disrupts normal cellular processes in cancer cells .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of DNA Synthesis : The naphthyridine scaffold is known to interfere with nucleic acid synthesis by binding to DNA or inhibiting enzymes involved in replication.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer metabolism and proliferation, such as topoisomerases or kinases.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis .

Case Studies

Several studies have explored the biological efficacy of naphthyridine derivatives:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of naphthyridine derivatives for their antimicrobial properties against resistant bacterial strains. The lead compound exhibited an MIC comparable to existing antibiotics .
  • Anticancer Study : Another research article focused on the cytotoxic effects of naphthyridine derivatives on breast cancer cell lines. The study demonstrated significant growth inhibition and apoptosis induction through flow cytometry analysis .

Comparison with Similar Compounds

Substituents on the Naphthyridine Core

  • Target Compound: Features a 7-methyl group and a 3,4-difluorophenylamino side chain.
  • Analog 1 (a3): Substituted with a 4-chlorobenzyl group at position 1 and a 3-chlorophenyl carboxamide. The dual chlorine atoms increase molecular weight (MW: 424.28) and hydrophobicity (logP inferred to be higher than non-halogenated analogs). This compound exhibits a high melting point (>300°C), suggesting strong crystal lattice interactions due to halogenated aryl groups .
  • Analog 2 (, G611-0521): Contains a 3-fluorophenyl group and a propylamino side chain. Its logP (3.24) and polar surface area (72.94 Ų) indicate moderate lipophilicity and solubility, suitable for blood-brain barrier penetration .
  • Analog 3 (): Differs by a 2-fluorophenylamino group (MW: 430.4). The ortho-fluorine may sterically hinder interactions compared to the target compound’s 3,4-difluoro substitution .

Functional Group Variations

  • Carboxylic Acid Derivatives () : Replace the carboxamide with a carboxylic acid, increasing polarity (e.g., 7-chloro-6-fluoro-4-oxo-1-phenyl variant). Such derivatives are typically less membrane-permeable but may exhibit improved solubility in aqueous environments .
  • Ethyl and Trifluoromethyl Substitutions () : Ethyl groups (e.g., 1-ethyl-7-methyl) reduce steric hindrance compared to bulkier benzyl substituents, while trifluoromethyl groups (e.g., 3-(trifluoromethyl)benzyl) enhance metabolic stability and electron-withdrawing effects .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP Hydrogen Bond Donors/Acceptors Polar Surface Area (Ų) Key Substituents
Target Compound* ~430.4† ~3.3‡ 2 / 7 ~73‡ 3,4-difluorophenylamino, 7-methyl
5a3 () 424.28 ~4.0§ 1 / 5 ~65 4-chlorobenzyl, 3-chlorophenyl
G611-0521 () 396.42 3.24 2 / 7 72.94 3-fluorophenyl, propylamino
Analog 430.4 ~3.5‡ 2 / 7 ~73‡ 2-fluorophenylamino
7-Chloro-6-fluoro Acid () 346.7 ~2.8‡ 2 / 6 85.7 Carboxylic acid, phenyl, Cl/F

*Estimated based on structural analogs; †Calculated using formula C24H19F2N4O3; ‡Predicted using substituent contributions; §Inferred from halogenated analogs.

Q & A

Basic: What synthetic strategies are recommended for the efficient preparation of this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of 1,8-naphthyridine derivatives typically involves multi-step reactions with careful optimization of substituent introduction. Key steps include:

  • Amide coupling : The 3,4-difluorophenylamino group can be introduced via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., POCl₃-mediated acylation in DMF, as seen in analogous syntheses ).
  • Cyclization : Formation of the naphthyridine core often requires refluxing in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like POCl₃ .
  • Purification : Column chromatography and recrystallization are critical for isolating high-purity products. Yields can be improved by controlling stoichiometry and reaction time (e.g., 67–76% yields achieved in structurally similar compounds via stepwise crystallization ).
    Key characterization : Confirm structural integrity using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.24–9.19 ppm ), IR (amide C=O at ~1651 cm⁻¹ ), and mass spectrometry (M⁺ peaks matching theoretical MW ).

Advanced: How can computational methods (e.g., in silico studies) guide the prediction of this compound’s biological activity and selectivity?

Answer:
Computational approaches are vital for rational drug design:

  • Molecular docking : Tools like AutoDock or Schrödinger can predict binding modes to targets (e.g., kinases or enzymes). For example, docking studies on analogous 1,8-naphthyridines revealed hydrogen bonding with active-site residues, correlating with inhibitory activity .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to optimize bioavailability. Substituents like the 3,4-difluorophenyl group may enhance membrane permeability but require metabolic stability testing .
  • Dynamics simulations : MD simulations (e.g., using GROMACS) evaluate binding stability over time, identifying conformational changes that affect efficacy .

Basic: Which spectroscopic and analytical techniques are essential for confirming the compound’s structural identity and purity?

Answer:
Rigorous characterization requires:

  • ¹H/¹³C NMR : Assign aromatic protons (e.g., δ 8.53–9.19 ppm for naphthyridine protons ) and carboxamide NH signals (δ ~9.91 ppm ).
  • IR spectroscopy : Identify key functional groups (amide C=O at ~1651 cm⁻¹, aromatic C-H stretches at ~3086 cm⁻¹ ).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 423 for M⁺ in analogs ).
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values ).

Advanced: How can researchers address contradictory data in biological assays (e.g., in vitro vs. cell-based studies)?

Answer:
Discrepancies often arise from experimental variables:

  • Assay conditions : Optimize buffer pH, temperature, and reducing agents to mimic physiological environments. For example, serum proteins in cell media may reduce compound bioavailability .
  • Metabolic stability : Use liver microsomes or hepatocyte assays to assess metabolic degradation, which may explain reduced activity in cell models .
  • Off-target effects : Employ selectivity panels (e.g., kinase profiling) to identify unintended interactions. Computational cheminformatics can prioritize high-specificity analogs .

Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies to optimize this compound’s efficacy?

Answer:
Systematic SAR requires:

  • Substituent variation : Modify the 3,4-difluorophenyl, methyl, or phenyl groups to evaluate steric/electronic effects. For example, replacing fluorine with chloro groups in analogs increased potency against bacterial DNA gyrase .
  • Bioisosteric replacement : Replace the carboxamide with sulfonamide or urea groups to enhance hydrogen-bonding potential .
  • Pharmacophore mapping : Use tools like MOE or Phase to identify critical interaction points (e.g., the 4-oxo group’s role in metal chelation ).

Basic: What are the critical considerations for scaling up synthesis from milligram to gram quantities without compromising yield?

Answer:
Scale-up challenges include:

  • Reaction homogeneity : Ensure efficient stirring and temperature control (e.g., sonochemical methods in improve mixing for derivatives).
  • Purification : Transition from column chromatography to recrystallization or fractional distillation. For instance, analogs achieved 76% yield via stepwise crystallization .
  • Solvent selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify isolation .

Advanced: How can researchers integrate experimental and computational data to refine reaction pathways (e.g., using ICReDD’s methodologies)?

Answer:
The ICReDD framework combines:

  • Quantum chemical calculations : Predict reaction intermediates and transition states (e.g., DFT studies to optimize POCl₃-mediated cyclization ).
  • Machine learning : Train models on reaction databases to identify optimal conditions (e.g., solvent, catalyst) for amide bond formation .
  • Feedback loops : Use experimental data (e.g., failed reactions) to recalibrate computational models, accelerating optimization .

Basic: What are the stability profiles of this compound under varying storage conditions, and how can degradation be mitigated?

Answer:
Stability testing should assess:

  • Temperature : Store at −20°C in anhydrous DMSO to prevent hydrolysis of the carboxamide group .
  • Light exposure : Protect from UV light, as naphthyridine cores may undergo photodegradation.
  • pH sensitivity : Buffer solutions (pH 6–8) minimize deamination or oxidation of the 3,4-difluorophenyl group .

Advanced: What in vivo experimental models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

Answer:
Prioritize models aligned with target indications:

  • Rodent PK studies : Measure plasma half-life, Cmax, and bioavailability via IV/oral dosing. Microsampling techniques reduce animal use .
  • Toxicogenomics : RNA-seq or metabolomics in liver/kidney tissues identify off-target effects.
  • Tissue distribution : Radiolabeled analogs (e.g., ¹⁴C-tagged) quantify accumulation in target organs .

Advanced: How can researchers reconcile conflicting crystallographic data (e.g., polymorphism) affecting bioactivity interpretations?

Answer:

  • Polymorph screening : Use solvent-drop grinding or high-throughput crystallization to identify stable forms. For example, analogs in exhibited >300°C melting points, indicating high crystallinity .
  • PXRD and DSC : Compare diffraction patterns and thermal profiles to correlate crystal structure with solubility/bioactivity .
  • Co-crystallization : Co-crystallize with target proteins to resolve binding modes affected by polymorphism .

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